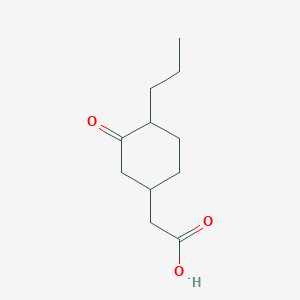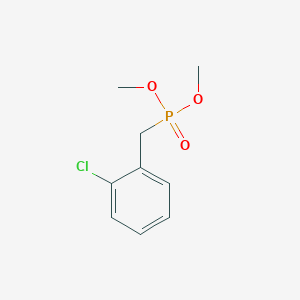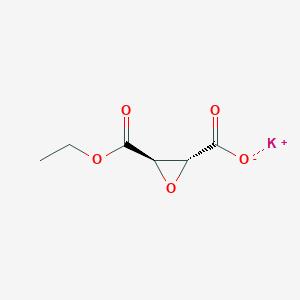
Potassium (2R,3R)-3-(ethoxycarbonyl)oxirane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (2R,3R)-3-ethoxycarbonyloxirane-2-carboxylate is a chemical compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of an ethoxycarbonyl group and a carboxylate group attached to the oxirane ring. It is a potassium salt and is known for its applications in various fields of scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (2R,3R)-3-(ethoxycarbonyl)oxirane-2-carboxylate typically involves the reaction of (2R,3R)-3-ethoxycarbonyloxirane-2-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction is monitored using analytical techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the product. The final product is purified by recrystallization and dried to obtain a stable form suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium (2R,3R)-3-ethoxycarbonyloxirane-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxirane derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized oxirane compounds.
Applications De Recherche Scientifique
Potassium (2R,3R)-3-ethoxycarbonyloxirane-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Potassium (2R,3R)-3-(ethoxycarbonyl)oxirane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Potassium (2R,3R)-3-ethoxycarbonyloxirane-2-carboxylate can be compared with other similar compounds, such as:
Potassium sodium tartrate: Another potassium salt with similar structural features but different functional groups.
Potassium (trifluoromethyl)trimethoxyborate: A compound with a trifluoromethyl group, used in different chemical reactions.
Potassium antimonyl tartrate: A compound with antimony, used in different industrial and medicinal applications.
The uniqueness of Potassium (2R,3R)-3-(ethoxycarbonyl)oxirane-2-carboxylate lies in its specific functional groups and the resulting chemical reactivity and applications.
Propriétés
Formule moléculaire |
C6H7KO5 |
|---|---|
Poids moléculaire |
198.21 g/mol |
Nom IUPAC |
potassium;(2R,3R)-3-ethoxycarbonyloxirane-2-carboxylate |
InChI |
InChI=1S/C6H8O5.K/c1-2-10-6(9)4-3(11-4)5(7)8;/h3-4H,2H2,1H3,(H,7,8);/q;+1/p-1/t3-,4-;/m1./s1 |
Clé InChI |
PYBXHDCDMZPWJJ-VKKIDBQXSA-M |
SMILES isomérique |
CCOC(=O)[C@H]1[C@@H](O1)C(=O)[O-].[K+] |
SMILES canonique |
CCOC(=O)C1C(O1)C(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


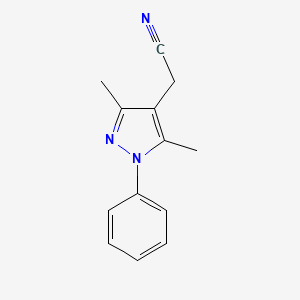

![6-Chloropyrido[2,3-d]pyrimidine](/img/structure/B8409636.png)

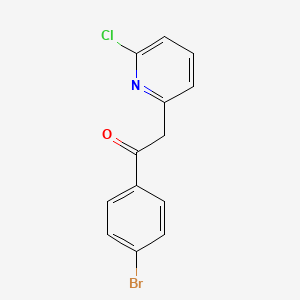
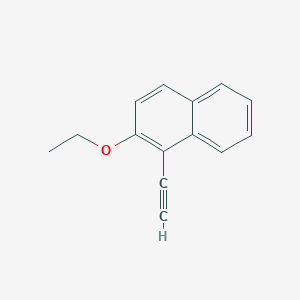
![Methanone,4-morpholinyl[3-(1h-pyrazolo[3,4-b]pyridin-5-yl)phenyl]-](/img/structure/B8409662.png)

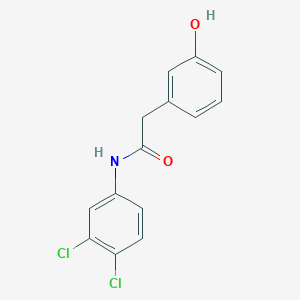
![8-(Benzenesulfonyl)-12-bromo-3-hydroxy-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carbonitrile](/img/structure/B8409685.png)
